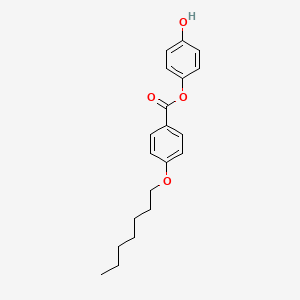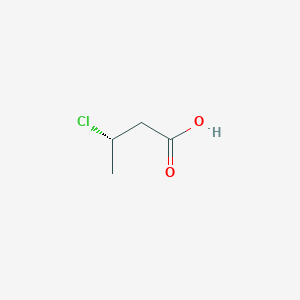
(3S)-3-chlorobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-chlorobutanoic acid is an organic compound with the molecular formula C4H7ClO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3S)-3-chlorobutanoic acid can be synthesized through several methods. One common approach involves the chlorination of butanoic acid. This process typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
CH3CH2CH2COOH+SOCl2→CH3CH2CHClCOOH+SO2+HCl
Industrial Production Methods
In industrial settings, this compound can be produced on a larger scale using similar chlorination techniques. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-chlorobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form butanoic acid derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 3-hydroxybutanoic acid.
Oxidation: Formation of 3-chlorobutanone.
Reduction: Formation of 3-chlorobutanol.
Applications De Recherche Scientifique
(3S)-3-chlorobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3S)-3-chlorobutanoic acid involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the carboxylic acid group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-chlorobutanoic acid: The enantiomer of (3S)-3-chlorobutanoic acid, differing in the spatial arrangement of atoms.
3-bromobutanoic acid: Similar structure but with a bromine atom instead of chlorine.
3-hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of chlorine.
Uniqueness
This compound is unique due to its specific stereochemistry and reactivity. Its chiral nature allows for enantioselective reactions, making it valuable in asymmetric synthesis and other applications where stereochemistry is crucial.
Propriétés
Numéro CAS |
25139-77-9 |
|---|---|
Formule moléculaire |
C4H7ClO2 |
Poids moléculaire |
122.55 g/mol |
Nom IUPAC |
(3S)-3-chlorobutanoic acid |
InChI |
InChI=1S/C4H7ClO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 |
Clé InChI |
XEEMVPPCXNTVNP-VKHMYHEASA-N |
SMILES isomérique |
C[C@@H](CC(=O)O)Cl |
SMILES canonique |
CC(CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


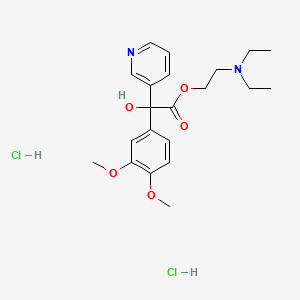
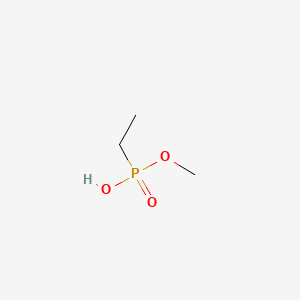


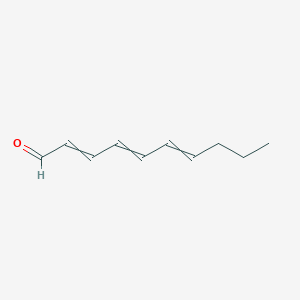
![1,6-Dimethyl-4-oxo-3-(propoxycarbonyl)-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14688738.png)
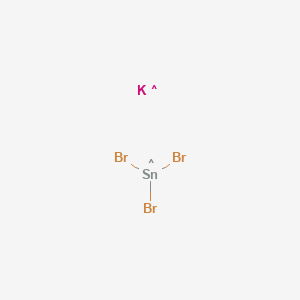

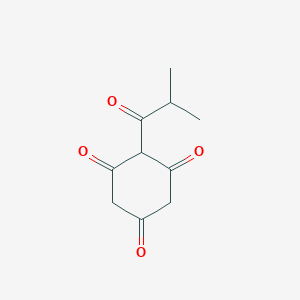
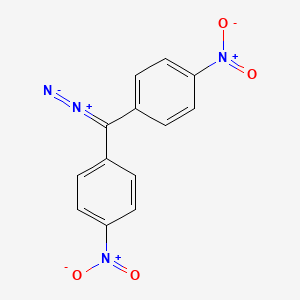
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688771.png)
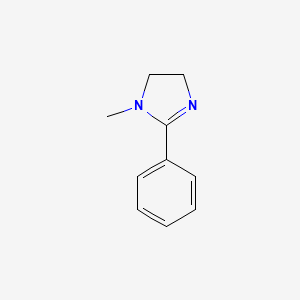
![2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane](/img/structure/B14688776.png)
